molecular formula C8H8FNO4S B1490779 Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate CAS No. 1427378-75-3

Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate

Cat. No.: B1490779
CAS No.: 1427378-75-3
M. Wt: 233.22 g/mol
InChI Key: DMHAOHYMEZLHNR-UHFFFAOYSA-N
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Description

“Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1427378-75-3 . It has a molecular weight of 233.22 and its IUPAC name is ethyl 2-(fluorosulfonyl)nicotinate . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8FNO4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder . It is stored at 4 degrees Celsius . The compound has a molecular weight of 233.22 .

Scientific Research Applications

Supramolecular Aggregation through Interactions

A study by J. Suresh et al. (2007) focuses on polysubstituted pyridines, highlighting their nearly planar structures stabilized by intermolecular interactions such as C-H...O and C-H...π. These findings suggest potential applications in materials science, where such interactions can influence molecular assembly and properties (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).

Phosphine-Catalyzed Annulation

Xue-Feng Zhu et al. (2003) demonstrated a phosphine-catalyzed [4 + 2] annulation, forming highly functionalized tetrahydropyridines. This synthesis method could be relevant to the development of new pharmaceuticals or organic materials (Zhu, Lan, & Kwon, 2003).

High-Performance Liquid Chromatography

Y. Yasaka et al. (1990) described the use of a related compound as a labeling agent for carboxylic acids in high-performance liquid chromatography (HPLC), indicating its potential utility in analytical chemistry for detection and quantification of specific molecules (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).

Synthesis of α-Fluoro Esters

S. Wnuk et al. (1996, 2000) explored stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. This method may offer a new route for synthesizing compounds with fluorinated functional groups, which are important in medicinal chemistry and agrichemicals (Wnuk, Rios, Khan, & Hsu, 1996; 2000).

Ketone Synthesis from Carboxylic Acids

T. Keumi et al. (1988) reported on a new reagent for intermolecular dehydration of benzoic acid and aromatic hydrocarbons to synthesize benzophenones, suggesting applications in organic synthesis and potential pharmaceutical relevance (Keumi, Yoshimura, Shimada, & Kitajima, 1988).

Safety and Hazards

For safety information and potential hazards associated with “Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

ethyl 2-fluorosulfonylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHAOHYMEZLHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate
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Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate
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Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate

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